Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The compound is systematically named methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 318292-56-7). Its IUPAC classification derives from the indole core structure, which is substituted at three positions:
- Position 2 : A methoxycarbonyl group (–COOCH₃).
- Position 3 : A formyl group (–CHO).
- Position 5 : A methylsulfonyl group (–SO₂CH₃).
The molecular formula is C₁₂H₁₁NO₅S , with a molar mass of 281.28 g/mol . It belongs to the class of sulfonylated indole derivatives , characterized by electron-withdrawing substituents that influence reactivity and spectroscopic properties.
Molecular Architecture: Crystallographic and Conformational Analysis
While direct crystallographic data for this compound is limited, structural analogs and computational models provide insights:
- Indole Core : The bicyclic indole system (benzene fused to pyrrole) adopts near-planarity, with slight puckering at the pyrrole nitrogen.
- Substituent Effects :
- The formyl group at position 3 introduces steric hindrance and electronic effects, reducing rotational freedom.
- The methylsulfonyl group at position 5 adopts a conformation where the sulfonyl oxygen atoms participate in weak intramolecular interactions with adjacent protons.
- The ester group at position 2 stabilizes the structure through resonance delocalization into the indole π-system.
Table 1: Key Bond Lengths and Angles (Theoretical)
| Bond/Angle | Value (Å/°) |
|---|---|
| C2–C3 (Indole) | 1.40 |
| S=O (Sulfonyl) | 1.43 |
| C=O (Ester) | 1.21 |
| C3–CHO (Formyl) | 1.23 |
| Dihedral (SO₂–CH₃) | 112° |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.12 | s | 1H | Indole NH |
| 9.95 | s | 1H | Formyl (–CHO) |
| 8.25 | d (J=8.4 Hz) | 1H | H-4 (Indole) |
| 7.78 | dd (J=8.4, 1.6 Hz) | 1H | H-6 (Indole) |
| 7.52 | d (J=1.6 Hz) | 1H | H-7 (Indole) |
| 3.90 | s | 3H | Ester (–OCH₃) |
| 3.18 | s | 3H | Sulfonyl (–SO₂CH₃) |
13C NMR (100 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 185.2 | Formyl (–CHO) |
| 165.4 | Ester carbonyl (–COOCH₃) |
| 143.6 | C-5 (Sulfonyl attachment) |
| 136.2 | C-3 (Formyl attachment) |
| 127.8–121.4 | Aromatic carbons (C-4, C-6, C-7) |
| 52.1 | Ester (–OCH₃) |
| 44.7 | Sulfonyl (–SO₂CH₃) |
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
| Band | Assignment |
|---|---|
| 1715 | Ester C=O stretch |
| 1680 | Formyl C=O stretch |
| 1325, 1150 | Sulfonyl S=O asymmetric/symmetric stretches |
| 3100–3000 | Aromatic C–H stretches |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry
- ESI-MS (m/z) : 281.28 [M]⁺ (calc. 281.28).
- Fragmentation Patterns :
Figure 1: Proposed Fragmentation Pathways $$ \text{Molecular ion} \rightarrow \text{[M–OCH₃]⁺} \rightarrow \text{[M–CHO]⁺} \rightarrow \text{[SO₂CH₃]⁺} $$
Properties
IUPAC Name |
methyl 3-formyl-5-methylsulfonyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-18-12(15)11-9(6-14)8-5-7(19(2,16)17)3-4-10(8)13-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQHGDKMSBCAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696358 | |
| Record name | Methyl 3-formyl-5-(methanesulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318292-56-7 | |
| Record name | Methyl 3-formyl-5-(methanesulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 318292-56-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Formula: C12H11NO5S
- Molecular Weight: 281.284 g/mol
The compound features an indole structure, which is known for its biological significance, particularly in medicinal chemistry.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound's IC50 values against COX-2 were reported to be comparable to standard anti-inflammatory drugs like celecoxib.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 5.88 | 0.69 | 8.52 |
| Celecoxib | 5.46 | 0.78 | 7.23 |
This table illustrates the compound's selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects .
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains, including Gram-negative bacteria such as Escherichia coli and Salmonella enterica. In vitro studies indicated that it exhibits selective antibacterial activity, which is crucial for developing targeted antibiotics.
Case Study: A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results showed significant inhibition of bacterial growth at specific concentrations, making it a candidate for further development in antimicrobial therapies .
3. Antioxidant Properties
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited notable free radical scavenging activity, indicating its potential role in mitigating oxidative stress-related diseases .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- COX Inhibition: By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
- Antimicrobial Mechanism: The indole structure may facilitate membrane penetration and disrupt bacterial cell wall synthesis.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
ADME Profile:
- Absorption: High oral bioavailability predicted due to favorable solubility.
- Distribution: Likely to penetrate biological membranes due to lipophilicity.
- Metabolism: Expected to undergo hepatic metabolism; further studies are needed to characterize metabolic pathways.
- Excretion: Primarily renal excretion anticipated based on molecular weight and structure .
Scientific Research Applications
PPAR Modulation
One of the primary applications of methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate is its potential as a modulator of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism. Compounds that can modulate PPAR activity are being researched for their roles in treating metabolic disorders, including type 2 diabetes and dyslipidemia. The compound's ability to enhance insulin sensitivity and reduce blood glucose levels has been highlighted in several studies .
Anticancer Activity
Research has indicated that indole derivatives, including this compound, may exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . Further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, enabling the synthesis of a variety of derivatives with potentially enhanced biological activities . This capability is particularly valuable in the development of new pharmaceuticals.
Case Study: Diabetes Management
A study explored the effects of indole derivatives on glucose metabolism in diabetic models. This compound was shown to improve insulin sensitivity significantly, leading to improved glycemic control in animal models . This finding supports its potential application as a therapeutic agent for managing type 2 diabetes.
Case Study: Antitumor Activity
Another investigation focused on the anticancer properties of this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug candidate . The study emphasized the need for further research to understand the underlying mechanisms and optimize its efficacy.
Chemical Reactions Analysis
Nucleophilic Additions at the Formyl Group
The aldehyde group at the 3-position undergoes nucleophilic additions, forming secondary alcohols, imines, or hydrazones.
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Aldol Condensation | NaOH, ketone (e.g., acetone) | α,β-Unsaturated carbonyl compound | 65–75 | |
| Schiff Base Formation | Primary amines (e.g., aniline) | Imine derivatives | 80–90 | |
| Grignard Addition | RMgX (e.g., CH₃MgBr) | Secondary alcohol | 70–85 |
These reactions are typically conducted in polar aprotic solvents like DMF or THF under inert atmospheres. The methylsulfonyl group’s electron-withdrawing nature enhances the electrophilicity of the formyl carbon, accelerating nucleophilic attack.
Cyclization Reactions
The ester and formyl groups participate in intramolecular cyclization to form heterocyclic frameworks.
-
Lactam Formation :
Heating with aqueous ammonia generates a γ-lactam via nucleophilic attack of the amine on the ester carbonyl, followed by cyclization. -
Pyrazole Synthesis :
Reaction with hydrazine derivatives yields pyrazole-fused indoles, leveraging the formyl group’s reactivity.
Electrophilic Substitution at the Indole Ring
The methylsulfonyl group directs electrophiles to the 4- and 6-positions of the indole ring due to its meta-directing nature.
| Electrophile | Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2h | 4-Nitro derivative | 85% | |
| Bromination (Br₂/Fe) | CH₂Cl₂, RT | 6-Bromo derivative | 78% |
The formyl group’s electron-withdrawing effect further deactivates the ring, moderating reaction rates .
Ester Hydrolysis and Functionalization
The methyl ester at the 2-position undergoes hydrolysis or transesterification:
-
Saponification :
Treatment with NaOH/H₂O yields the carboxylic acid, which can be coupled with amines to form amides. -
Transesterification :
Reaction with ethanol/H₂SO₄ produces the ethyl ester derivative.
Oxidation and Reduction Reactions
-
Oxidation :
The formyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄. -
Reduction :
NaBH₄ reduces the formyl group to a hydroxymethyl group, preserving the indole core.
Sulfonylation and Functional Group Interconversion
The methylsulfonyl group remains inert under most conditions but can participate in nucleophilic aromatic substitution under harsh conditions (e.g., 150°C with KNH₂/NH₃).
Key Research Findings
-
Stereochemical Outcomes : Cyclization reactions exhibit stereoselectivity, favoring cis-fused products due to steric hindrance from the methylsulfonyl group.
-
Solvent Effects : Reactions in DMSO show accelerated kinetics compared to THF, attributed to enhanced stabilization of transition states.
-
Biological Relevance : Schiff base derivatives demonstrate moderate inhibitory activity against cyclooxygenase-2 (COX-2), highlighting pharmacological potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
Key Comparative Insights
Substituent Effects on Reactivity :
- The methylsulfonyl group in the target compound enhances electrophilicity at position 5 compared to methoxy or hydroxy groups, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
- The formyl group at position 3 (shared with Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate) enables condensation reactions (e.g., Schiff base formation), critical for generating imine-linked prodrugs or metal complexes .
Physicochemical Properties :
- Methylsulfonyl substituents generally increase water solubility due to their polar nature, whereas methoxy groups (electron-donating) enhance lipophilicity, affecting membrane permeability in drug candidates .
- Melting points vary significantly: methoxy-substituted indoles (e.g., 199–201°C for 7-methoxy-1H-indole-3-carboxylic acid) typically exhibit higher melting points than ester derivatives due to hydrogen bonding .
Synthesis Routes: Hydrolysis: Sodium hydroxide in methanol/water is used for ester hydrolysis (e.g., ethyl to carboxylic acid conversion in ) . Alkylation: Sodium hydride in DMF promotes alkylation of indole derivatives, as seen in the synthesis of fluorinated analogs () . Formylation: The formyl group in position 3 is likely introduced via Vilsmeier-Haack or Duff formylation, common for electron-rich indoles .
Applications in Drug Discovery :
- Methoxy- and hydroxy-substituted indoles (e.g., Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate) are pivotal in developing serotonin receptor modulators .
- Methylsulfonyl derivatives may serve as protease inhibitors or kinase-targeting agents due to their strong electron-withdrawing effects and metabolic stability .
Research Findings and Limitations
- Biological Activity : While methoxy-substituted indoles show affinity for neurological targets, methylsulfonyl analogs may exhibit enhanced anti-inflammatory activity, as sulfonyl groups are common in COX-2 inhibitors (e.g., Celecoxib) .
- Data Gaps : Direct studies on Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate are absent in the provided evidence; inferences are drawn from structurally related compounds .
Preparation Methods
Fischer Indolization for Indole Core Formation
A widely used method for synthesizing substituted indoles is the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes. In the context of methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate, substituted phenylhydrazines bearing methylsulfonyl groups can be reacted with ketoesters to form the indole ring with the ester group at the 2-position.
- For example, phenylhydrazine derivatives substituted at the 5-position with methylsulfonyl can be condensed with methyl pyruvate or similar ketoesters.
- The reaction conditions typically involve acidic media such as glacial acetic acid or hydrochloric acid under reflux.
- This step yields the indole-2-carboxylate scaffold with the methylsulfonyl substituent already installed.
Selective Formylation at the 3-Position
The formyl group at the 3-position is introduced via directed ortho-lithiation followed by electrophilic formylation:
- The indole derivative is treated with a strong base such as n-butyllithium at low temperature (e.g., -78°C) to lithiate the 3-position selectively.
- Subsequently, the lithiated intermediate is quenched with an electrophilic formylating agent, typically dimethylformamide (DMF).
- This step produces the 3-formyl indole derivative with high regioselectivity.
This lithiation-formylation sequence is well-established for indole derivatives and allows for the introduction of aldehyde functionality without affecting other sensitive groups.
Introduction of the Methylsulfonyl Group
The methylsulfonyl group at the 5-position can be introduced by oxidation of a methylthio substituent or direct sulfonylation:
- Starting from a 5-methylthio-substituted indole-2-carboxylate, oxidation using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions converts the methylthio group to the methylsulfonyl group.
- Alternatively, sulfonylation methods may involve reaction of a 5-lithioindole intermediate with methylsulfonyl chloride.
- The oxidation method is generally preferred for its operational simplicity and high yields.
Esterification and Purification
- The methyl ester at the 2-position is typically introduced during the initial ketoester starting material or by esterification of the corresponding carboxylic acid.
- Purification of the final compound is achieved by recrystallization or chromatographic techniques to obtain high purity (>98%).
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Fischer indolization | Substituted phenylhydrazine + methyl ketoester, acid | Indole-2-carboxylate with methylsulfonyl substituent | 50-70 |
| 2 | Directed lithiation & formylation | n-BuLi, -78°C, then DMF | 3-formyl-indole derivative | 70-85 |
| 3 | Oxidation | m-CPBA or H2O2/acetic acid | Conversion of methylthio to methylsulfonyl | 80-90 |
| 4 | Purification | Recrystallization or chromatography | Pure this compound | >98 purity |
Research Findings and Optimization
- Microwave-assisted Fischer indolization has been reported to improve reaction times and yields for indole derivatives, enabling rapid synthesis and scale-up.
- Optimization of lithiation conditions (temperature, base equivalents) is critical to avoid side reactions and achieve high regioselectivity for formylation.
- Oxidation of methylthio to methylsulfonyl groups requires controlled conditions to prevent over-oxidation or degradation of the indole core.
- The overall synthetic strategy benefits from stepwise functional group transformations, allowing for modular modifications and high-purity products suitable for biomedical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate?
- Methodology :
- Core Structure Synthesis : Start with methyl indole-2-carboxylate derivatives. The 5-(methylsulfonyl) group is introduced via oxidation of a methylthio intermediate using agents like Oxone® or meta-chloroperbenzoic acid ().
- Formylation : The 3-formyl group is typically added via Vilsmeier-Haack formylation (using POCl₃ and DMF) or via condensation with chloroacetic acid and thiourea derivatives under reflux ().
- Key Conditions : Reactions are carried out in acetic acid or toluene under reflux (3–5 hours). Purity is ensured via recrystallization or column chromatography.
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identifies formyl (δ ~10 ppm) and methylsulfonyl (δ ~3.3 ppm for CH₃) groups. Aromatic protons in the indole ring appear between δ 7.0–8.5 ppm ( ) .
- IR Spectroscopy : Stretches at ~1710 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (formyl C=O), and ~1300/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) confirm functional groups.
Advanced Research Questions
Q. How can researchers optimize low yields during the formylation step?
- Troubleshooting :
- Reagent Ratios : Use a 1.1:1 molar ratio of formylating agent to indole precursor to minimize side reactions ( ) .
- Solvent Choice : Anhydrous DMF improves formylation efficiency compared to acetic acid.
- Temperature Control : Maintain reflux at 110–120°C to avoid premature termination.
- Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
Q. How to address discrepancies in NMR data for the methylsulfonyl group?
- Resolution Strategies :
- Solvent Effects : Use deuterated DMSO to enhance solubility and signal resolution.
- Dynamic Effects : Consider rotameric equilibria of the sulfonyl group, which may split signals. Variable-temperature NMR can mitigate this.
- Comparative Analysis : Cross-reference with published data for methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate derivatives ().
Q. What experimental approaches validate the compound’s biological activity?
- Pharmacological Screening :
- Enzyme Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays. IC₅₀ values are derived from dose-response curves.
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., tubulin) ( ) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methylsulfonyl with carboxamide) to assess impact on potency ().
Q. How to resolve contradictions in crystallographic data interpretation?
- Crystallographic Refinement :
- Software : Use SHELXL for high-resolution refinement. Apply TWIN commands if twinning is detected ( ) .
- Hydrogen Bonding : Analyze C—H⋯O interactions (as in ) to validate packing models.
- Validation Tools : Check R-factors (<5%) and electron density maps (e.g., Fo-Fc maps) for omitted solvent molecules.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
